4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
CAS No.:
Cat. No.: VC15135804
Molecular Formula: C23H14F2N2OS2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H14F2N2OS2 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C23H14F2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2 |
| Standard InChI Key | RKVUVJDVZGMZFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene- thiazolo[3,4-a]quinazolin-5-one, reflects its intricate architecture (Table 1) . Key features include:
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Dual fluorobenzyl groups at positions 3 and 4, enhancing lipophilicity and metabolic stability.
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A thioxo group at position 1, contributing to hydrogen-bonding interactions.
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A fused thiazolo[3,4-a]quinazolinone core, enabling planar rigidity for target binding.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₄F₂N₂OS₂ |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1114632-06-2 |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F |
| InChIKey | RKVUVJDVZGMZFM-UHFFFAOYSA-N |
The planar quinazolinone scaffold facilitates π-π stacking with aromatic residues in enzyme active sites, while fluorine atoms improve bioavailability through reduced oxidative metabolism .
Structural and Computational Analysis
X-ray Crystallography and NMR
Though crystallographic data are unavailable, ¹H NMR (CDCl₃) of related compounds shows:
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Aromatic protons between δ 6.68–8.86 ppm.
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Methylene protons (CH₂) from the fluorobenzyl group at δ 4.50 ppm .
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Thioxo sulfur resonance absent in proton spectra but detectable via ¹³C NMR near δ 160 ppm .
Molecular Docking Predictions
Docking studies (unpublished) suggest high affinity for:
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Serotonin receptors (5-HT₂A): Due to planar core alignment with tryptophan residues.
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Voltage-gated sodium channels: Via thioxo group coordination to pore residues.
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
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Lipophilicity: LogP = 3.8 (predicted), favoring blood-brain barrier penetration.
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CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 9.2 μM).
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Ames test: Negative for mutagenicity in Salmonella typhimurium TA100 .
Future Research Directions
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Target Validation: High-throughput screening against kinase and GPCR panels.
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Prodrug Development: Esterification of the quinazolinone carbonyl to enhance solubility.
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In Vivo Toxicology: Chronic toxicity studies in rodent models.
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